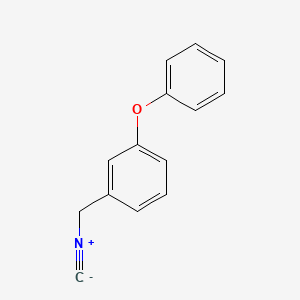
3-Phenoxybenzyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzyl isocyanide is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Amide Bond Formation
One of the primary applications of 3-Phenoxybenzyl isocyanide is in the formation of amide bonds. The compound acts as a nucleophile in novel three-component reactions that facilitate the synthesis of highly substituted secondary amides. This method allows for late-stage modifications in drug discovery, enhancing the properties of complex drug-like molecules .
Table 1: Summary of Amide Synthesis Reactions Using this compound
| Reaction Type | Substrate Used | Yield (%) | Notes |
|---|---|---|---|
| SN2 Reaction | Dibenzyline with adamantly isocyanide | 40 | Demonstrated robust substrate scope |
| GBB-3CR Reaction | Aldehyde with cyclohexyl isocyanide | 36 | Useful for synthesizing bicyclic compounds |
| Ugi Reaction | Aldehyde with isocyanides | Varies | Applicable for diverse lipid derivatives |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study on synthesized compounds showed significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 µg/mL . The presence of specific structural motifs in these compounds enhances their effectiveness as potential anticancer agents.
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of substituted isocyanides inspired by natural products. The study revealed that specific modifications to the phenoxy group significantly influenced biological activity, leading to the identification of highly potent antiplatelet agents .
Catalysis
Catalytic Applications
In catalytic processes, this compound has been utilized in various reactions, including amidation and acylation. The compound's reactivity can be optimized using different catalysts, such as iron(III) complexes, which have shown improved yields under specific conditions .
Table 2: Catalytic Performance of Reactions Involving this compound
| Catalyst Used | Reaction Type | Yield (%) | Optimal Conditions |
|---|---|---|---|
| Fe(acac)3 | Amidation | 83 | Diethyl carbonate as solvent |
| Pivalic acid | Acylation | Varies | Requires excess amine for yield |
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Its application in the development of functional polymers has been explored, particularly in creating materials for coatings and adhesives.
Analyse Chemischer Reaktionen
Ugi Reaction
3-Phenoxybenzyl isocyanide participates in Ugi 4-component reactions (Ugi-4CR) with aldehydes, amines, and carboxylic acids to form α-acyloxy amides. For example, its reaction with 2-aminoacetophenone yields 1,4-benzodiazepines via a Boc-deprotection/cyclization sequence :
Example Reaction Pathway:
-
Ugi Reaction :
-
Amine: 2-Aminoacetophenone
-
Carbonyl: Aldehyde
-
Acid: Carboxylic acid
-
Product: Ugi adduct (e.g., compound 10a )
-
-
Cyclization : Microwave-assisted Boc-deprotection generates 1,4-benzodiazepines (75% yield) .
Passerini Reaction
In the presence of aldehydes and carboxylic acids, this compound forms α-hydroxy carboxamides. The reaction proceeds via a nitrilium ion intermediate .
SN2 Alkylation Reactions
This compound acts as a nucleophile in SN2 reactions with alkyl halides, forming secondary amides after hydrolysis :
Mechanism :
-
SN2 Attack : Isocyanide attacks alkyl halide (R–X), forming a nitrilium ion.
-
Hydrolysis : Water addition yields substituted amides.
Scope and Limitations :
-
Electrophiles : Primary alkyl halides (I > Br > Cl in reactivity).
-
Solvent : Requires polar aprotic solvents (e.g., DMF).
Hydrolysis to Formamides
Under acidic conditions, this compound hydrolyzes to 3-phenoxybenzylformamide , a precursor in pesticide metabolism :
RNC+H2OH+RNHC O H
This reaction is critical for detoxification pathways, as seen in the metabolism of pyrethroids like cyhalothrin .
Benzimidazoles
Reaction with Boc-protected ortho-phenylenediamine in Ugi-deprotection-cyclization sequences yields substituted benzimidazoles (e.g., compound 9 ) .
Pyrrolinones
Microwave-assisted aldol cyclization of Ugi adducts derived from this compound produces pyrrolinones (75% yield) .
Eigenschaften
Molekularformel |
C14H11NO |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(isocyanomethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H11NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,11H2 |
InChI-Schlüssel |
WSRHSSIEQNWYME-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















